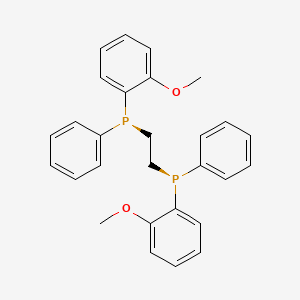

(S,S)-Dipamp

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(S)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZWXPLBVCKXNQ-ACHIHNKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[P@@](CC[P@@](C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027541 | |

| Record name | (S,S)-Dipamp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97858-62-3 | |

| Record name | (1S,1′S)-1,1′-(1,2-Ethanediyl)bis[1-(2-methoxyphenyl)-1-phenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97858-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipamp, (S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097858623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S,S)-Dipamp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPAMP, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS6F5EW3U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S,S)-Dipamp: A Comprehensive Technical Guide to its Structure and Chirality

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-Dipamp, with the full chemical name (1S,2S)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane, is a chiral phosphine ligand that has played a pivotal role in the advancement of asymmetric catalysis. Its C2-symmetric structure and the chirality centered at the phosphorus atoms make it a highly effective ligand for inducing enantioselectivity in a variety of chemical transformations, most notably in asymmetric hydrogenation reactions. This technical guide provides an in-depth analysis of the structure and chirality of this compound, including quantitative data, detailed experimental protocols, and visualizations to support researchers and professionals in the fields of chemistry and drug development.

Physicochemical Properties

This compound is a white crystalline solid that is soluble in many organic solvents.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (1S,2S)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane | [2] |

| CAS Number | 97858-62-3 | [2] |

| Molecular Formula | C₂₈H₂₈O₂P₂ | [2] |

| Molecular Weight | 458.47 g/mol | [2] |

| Melting Point | 101-105 °C | |

| Specific Rotation ([α]²²/D) | +82° (c = 1 in chloroform) |

Molecular Structure and Chirality

The defining structural feature of this compound is the presence of two stereogenic phosphorus atoms, each bonded to a phenyl group, a 2-methoxyphenyl (anisyl) group, and the ethylene backbone. This arrangement results in a C2-symmetric chiral ligand. The "(S,S)" designation refers to the absolute configuration at these two phosphorus centers.

The chirality of Dipamp is crucial to its function in asymmetric catalysis. The specific three-dimensional arrangement of the bulky phenyl and anisyl groups creates a chiral environment around the metal center to which it coordinates. This chiral pocket dictates the facial selectivity of substrate binding, leading to the preferential formation of one enantiomer of the product.

Besides the (S,S)-enantiomer, Dipamp also exists as its (R,R)-enantiomer and an achiral meso-diastereomer.[2]

References

(S,S)-Dipamp: A Technical Guide to a Pioneering Chiral Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

(S,S)-Dipamp, a C2-symmetric chiral diphosphine ligand, stands as a landmark molecule in the field of asymmetric catalysis. Its development and successful application in the industrial synthesis of the anti-parkinsonian drug L-DOPA not only represented a significant breakthrough in pharmaceutical manufacturing but also played a pivotal role in demonstrating the power of homogeneous catalysis for producing enantiomerically pure compounds. This work was recognized with the Nobel Prize in Chemistry, highlighting its profound impact.[1] This technical guide provides an in-depth overview of this compound, focusing on its primary application in asymmetric hydrogenation, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Application: Asymmetric Hydrogenation

This compound is predominantly used as a chiral ligand in transition metal-catalyzed reactions, most notably in rhodium-catalyzed asymmetric hydrogenation. When complexed with a rhodium precursor, this compound forms a highly effective chiral catalyst capable of delivering hydrogen to a prochiral olefin with high stereoselectivity. This results in the formation of one enantiomer of the product in significant excess.

The primary substrates for this compound-mediated asymmetric hydrogenation are prochiral enamides, itaconic acid derivatives, and β-keto esters. The high enantioselectivities achieved with this ligand have made it a valuable tool in the synthesis of chiral building blocks for pharmaceuticals and other fine chemicals.

Quantitative Data on this compound in Asymmetric Hydrogenation

The following table summarizes the performance of this compound in the rhodium-catalyzed asymmetric hydrogenation of various substrates.

| Substrate | Product | Catalyst System | Solvent | Temp. (°C) | Pressure (atm H₂) | Yield (%) | ee (%) | TON |

| (Z)-α-Acetamidocinnamic acid methyl ester | N-Acetyl-(S)-phenylalanine methyl ester | [Rh(this compound)(COD)]BF₄ | Methanol | 25 | 3 | >95 | 95 | >1000 |

| Precursor to L-DOPA | L-DOPA precursor | [Rh(this compound)(COD)]⁺ | Methanol | 50 | 3 | ~100 | 96 | >10,000 |

| Dimethyl itaconate | (S)-2-Methylsuccinic acid dimethyl ester | [Rh(this compound)(COD)]BF₄ | Methanol | 25 | 1 | 100 | 98 | - |

| Ethyl 2-acetamidoacrylate | N-Acetyl-(S)-alanine ethyl ester | [Rh(this compound)(COD)]BF₄ | Ethanol | 25 | 1 | 100 | 94 | - |

| (Z)-α-Benzamidocinnamic acid | N-Benzoyl-(S)-phenylalanine | [Rh(this compound)(COD)]BF₄ | Methanol | 25 | 3 | >95 | 94 | - |

| Methyl 2-acetamido-2-butenoate | N-Acetyl-(S)-2-aminobutanoic acid methyl ester | [Rh(this compound)(COD)]BF₄ | Methanol | 25 | 3 | >95 | 96 | - |

Experimental Protocols

Synthesis of this compound Ligand

The synthesis of this compound can be achieved through various routes, with modern methods often employing phosphine-borane chemistry for better handling and stereocontrol. A general, simplified protocol based on classical methods is outlined below. The original synthesis involved the oxidative coupling of anisyl(phenyl)(methyl)phosphine.[1]

Materials:

-

(S)-Methylphenyl-o-anisylphosphine oxide

-

n-Butyllithium in hexanes

-

Copper(II) chloride

-

Trichlorosilane

-

Triethylamine

-

Anhydrous toluene, THF, and diethyl ether

-

Standard glassware for air-sensitive chemistry (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Resolution of Phosphine Oxide: The racemic methylphenyl-o-anisylphosphine oxide is resolved into its enantiomers using a chiral resolving agent, such as a chiral carboxylic acid, to obtain the (S)-enantiomer.

-

Deprotonation: A solution of (S)-methylphenyl-o-anisylphosphine oxide in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 1 hour to ensure complete deprotonation of the methyl group.

-

Oxidative Coupling: Anhydrous copper(II) chloride is added to the reaction mixture at -78 °C. The mixture is allowed to warm slowly to room temperature and stirred overnight. The reaction is then quenched with saturated aqueous ammonium chloride solution.

-

Extraction and Purification: The product is extracted with diethyl ether, and the organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude (S,S)-1,2-bis(phenyl-o-anisylphosphinyl)ethane is purified by column chromatography or recrystallization.

-

Reduction to Diphosphine: The purified bis(phosphine oxide) is dissolved in anhydrous toluene under an inert atmosphere. Triethylamine is added, followed by the dropwise addition of trichlorosilane at 0 °C. The reaction mixture is then heated to reflux for several hours.

-

Workup and Isolation: After cooling to room temperature, the reaction is carefully quenched with degassed 20% aqueous sodium hydroxide. The organic layer is separated, washed with degassed water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under vacuum to yield this compound as a white solid.

Asymmetric Hydrogenation of a Prochiral Enamide

This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of an enamide, such as a precursor to L-DOPA.

Materials:

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

This compound

-

Prochiral enamide substrate (e.g., (Z)-α-acetamidocinnamic acid methyl ester)

-

Anhydrous, degassed methanol

-

Hydrogen gas (high purity)

-

High-pressure hydrogenation reactor (autoclave)

-

Standard glassware for air-sensitive chemistry

Procedure:

-

Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, [Rh(COD)₂]BF₄ and this compound (in a 1:1.1 molar ratio) are dissolved in anhydrous, degassed methanol in a Schlenk flask. The solution is stirred at room temperature for 30 minutes to form the active catalyst complex, [Rh(this compound)(COD)]BF₄.

-

Reaction Setup: The prochiral enamide substrate is placed in a high-pressure hydrogenation reactor. The reactor is sealed and purged several times with an inert gas (nitrogen or argon).

-

Catalyst Introduction: The prepared catalyst solution is transferred to the reactor via cannula under a positive pressure of inert gas.

-

Hydrogenation: The reactor is purged with hydrogen gas. The desired hydrogen pressure (e.g., 3 atm) is applied, and the reaction mixture is stirred at the desired temperature (e.g., 25-50 °C). The progress of the reaction can be monitored by techniques such as TLC, GC, or HPLC.

-

Workup: Upon completion of the reaction, the reactor is carefully depressurized and purged with an inert gas. The solvent is removed under reduced pressure.

-

Purification and Analysis: The crude product is purified by column chromatography or recrystallization. The enantiomeric excess (ee%) of the product is determined by chiral HPLC or chiral GC analysis.

Mechanistic Insights and Workflows

The mechanism of rhodium-catalyzed asymmetric hydrogenation with chiral diphosphine ligands has been extensively studied. The "unsaturated pathway" is widely accepted, where the olefin coordinates to the rhodium center before the oxidative addition of hydrogen. The enantioselectivity is determined by the relative rates of hydrogenation of the two diastereomeric catalyst-substrate complexes.

Caption: Catalytic cycle for Rh-(S,S)-Dipamp catalyzed asymmetric hydrogenation.

The following diagram illustrates a general workflow for conducting an asymmetric hydrogenation experiment in a research laboratory.

Caption: General workflow for asymmetric hydrogenation.

References

(S,S)-Dipamp: A Deep Dive into the Mechanism of Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the (S,S)-Dipamp ligand and its pivotal role in asymmetric catalysis, with a particular focus on the industrial synthesis of L-DOPA. We will delve into the core mechanism of action, present key performance data, and provide detailed experimental protocols for the synthesis of the ligand, the catalyst, and its application in asymmetric hydrogenation.

Introduction: The Dawn of Industrial Asymmetric Catalysis

The development of the chiral phosphine ligand this compound, chemically known as (1S,2S)-(-)-1,2-bis[(2-methoxyphenyl)(phenyl)phosphino]ethane, by William S. Knowles and his team at Monsanto was a landmark achievement in the field of organic chemistry. This work, which led to Knowles sharing the Nobel Prize in Chemistry in 2001, paved the way for one of the first industrial-scale applications of asymmetric hydrogenation: the synthesis of the anti-Parkinson's drug, L-DOPA.[1][2] The C2-symmetric nature of the this compound ligand, with its stereogenic phosphorus atoms, allows for the creation of a chiral environment around a metal center, typically rhodium, enabling highly enantioselective transformations.[1]

Mechanism of Action: The "Unsaturated Pathway" and the Halpern Model

The widely accepted mechanism for the this compound-rhodium catalyzed asymmetric hydrogenation of prochiral enamides, such as the precursors to L-DOPA, is the "unsaturated pathway," extensively studied by Halpern and others. This model is often referred to as the "anti-lock-and-key" or Halpern mechanism.

The catalytic cycle can be summarized in the following key steps:

-

Catalyst Activation: The precatalyst, typically a rhodium(I) complex with a diolefin ligand like 1,5-cyclooctadiene (COD), is hydrogenated to remove the diolefin and generate a solvated, catalytically active species.

-

Substrate Coordination: The prochiral enamide substrate coordinates to the solvated rhodium catalyst. This coordination occurs through both the carbon-carbon double bond and the amide carbonyl oxygen, forming two diastereomeric catalyst-substrate adducts.

-

Diastereomer Interconversion: The two diastereomeric adducts are in rapid equilibrium. Crucially, the major diastereomer observed in solution is not the one that leads to the major product enantiomer.

-

Oxidative Addition of Hydrogen: Molecular hydrogen undergoes oxidative addition to the rhodium center of the minor, less stable diastereomer. This is the rate-determining and enantioselectivity-determining step of the catalytic cycle. The higher reactivity of the minor diastereomer is the cornerstone of the "anti-lock-and-key" model.

-

Migratory Insertion: One of the hydride ligands on the rhodium center is transferred to a carbon of the former double bond, forming a rhodium-alkyl intermediate.

-

Reductive Elimination: The second hydride ligand combines with the alkyl group, leading to the reductive elimination of the hydrogenated product and regeneration of the active catalyst.

This mechanism highlights that the enantioselectivity is a result of kinetic control, where the transition state energy for the oxidative addition of hydrogen to the minor diastereomer is significantly lower than that for the major diastereomer.

Quantitative Performance Data

The this compound-rhodium catalyst system exhibits excellent performance in the asymmetric hydrogenation of precursors to L-DOPA, such as (Z)-α-acetamidocinnamic acid and its derivatives. The following table summarizes key quantitative data from various studies.

| Substrate | Catalyst Loading (mol%) | Pressure (atm H₂) | Solvent | ee (%) | TON | TOF (h⁻¹) | Reference |

| (Z)-α-acetamidocinnamic acid | 0.05 - 1 | 1 - 3 | Methanol | >95 | >1000 | >100 | [2] |

| Methyl (Z)-α-acetamidocinnamate | 0.1 | 3 | Methanol | 96 | 1000 | ~100 | |

| Precursor to L-DOPA | Industrial Process | - | - | ~95 | High | High | [3] |

Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Specific values for TON and TOF can vary significantly based on reaction conditions.

Experimental Protocols

Synthesis of this compound Ligand

The original synthesis of Dipamp involves the oxidative coupling of a chiral phosphine precursor. A detailed, multi-step synthesis is required to obtain the enantiomerically pure ligand.

Step 1: Synthesis of Methyl(phenyl)(o-anisyl)phosphine Oxide This is a representative procedure and may require optimization.

-

To a solution of phenylmagnesium bromide (prepared from bromobenzene and magnesium) in anhydrous THF at 0 °C, add dropwise a solution of methylphosphonic dichloride in THF.

-

After the addition is complete, the reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford methyl(phenyl)phosphinic chloride.

-

To a solution of o-bromoanisole in anhydrous THF at -78 °C, add n-butyllithium dropwise.

-

After stirring for 1 hour, the solution of methyl(phenyl)phosphinic chloride in THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated.

-

The crude product is purified by chromatography to yield methyl(phenyl)(o-anisyl)phosphine oxide.

Step 2: Resolution of Methyl(phenyl)(o-anisyl)phosphine Oxide

-

The racemic phosphine oxide is resolved using a chiral resolving agent, such as a derivative of tartaric acid, through fractional crystallization to separate the diastereomeric salts.

-

The desired diastereomer is then treated with a base to liberate the enantiomerically pure phosphine oxide.

Step 3: Reduction to (-)-Methyl(phenyl)(o-anisyl)phosphine

-

The enantiomerically pure phosphine oxide is reduced using a reducing agent like trichlorosilane with a tertiary amine base (e.g., triethylamine) in a suitable solvent like toluene. This reduction proceeds with inversion of configuration at the phosphorus center.

-

The reaction mixture is carefully worked up to isolate the chiral phosphine.

Step 4: Oxidative Coupling to form this compound

-

The enantiomerically pure (-)-methyl(phenyl)(o-anisyl)phosphine is deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperature.

-

The resulting phosphide is then oxidatively coupled using a copper(II) salt, such as copper(II) chloride, to form the ethane-1,2-diyl-bridged diphosphine, this compound.

-

The product is purified by crystallization.

Preparation of [Rh(this compound)(COD)]BF₄ Catalyst

The following protocol is adapted from a patent for the preparation of the rhodium catalyst.

-

In a Schlenk flask under an inert atmosphere, dissolve Rh(COD)(acac) (1 equivalent) in THF.

-

Add 1,5-cyclooctadiene (2 equivalents) to the solution.

-

Heat the mixture to 50 °C.

-

Add a mixture of THF and 54% wt tetrafluoroboric acid in diethyl ether (1.01 equivalents) via syringe, which will result in the immediate formation of a slurry of [Rh(COD)₂]BF₄.

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in THF to the slurry over 10 minutes.

-

After stirring for 15 minutes, a clear red solution should form.

-

Partially strip the solvent under vacuum until a slurry remains.

-

Filter the solid, wash with cold THF, and dry under vacuum to yield the [Rh(this compound)(COD)]BF₄ catalyst.

Asymmetric Hydrogenation of (Z)-α-Acetamidocinnamate

This procedure is a general representation of the asymmetric hydrogenation process.

-

In a glovebox, charge a pressure reactor with the substrate, (Z)-α-acetamidocinnamate (100 parts by weight), and a solution of the [Rh(this compound)(COD)]BF₄ catalyst (0.1 to 1 part by weight) in a degassed solvent such as methanol.

-

Seal the reactor and remove it from the glovebox.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3 atm).

-

Stir the reaction mixture vigorously at a constant temperature (e.g., 25-50 °C).

-

Monitor the reaction progress by measuring the hydrogen uptake or by analyzing aliquots using techniques like HPLC or GC.

-

Once the reaction is complete, carefully vent the reactor and purge with an inert gas.

-

The product can be isolated by removing the solvent under reduced pressure. The crude product can be purified further if necessary.

-

The enantiomeric excess (ee) of the product is determined by chiral chromatography (HPLC or GC).

Visualizations of Workflows and Relationships

Experimental Workflow: Catalyst Preparation and Asymmetric Hydrogenation

The following diagram illustrates a typical workflow for the preparation of the rhodium catalyst and its subsequent use in an asymmetric hydrogenation experiment.

Conclusion

The this compound ligand remains a cornerstone in the history and practice of asymmetric catalysis. Its successful application in the industrial synthesis of L-DOPA demonstrated the power of chiral phosphine ligands in creating highly enantioselective catalysts. The elucidation of its mechanism of action, particularly the "unsaturated pathway" and the "anti-lock-and-key" model, has provided fundamental insights that have guided the design of new and even more effective chiral ligands. This technical guide has provided a comprehensive overview of the this compound system, from its mechanistic underpinnings to practical experimental protocols, to serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

The Discovery and Enduring Legacy of Dipamp: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of the Dipamp ligand stands as a landmark achievement in the field of asymmetric catalysis, paving the way for the industrial-scale synthesis of chiral molecules with high enantiomeric purity. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and application of Dipamp, a P-chirogenic organophosphorus compound that played a pivotal role in the research that earned William S. Knowles a share of the 2001 Nobel Prize in Chemistry.[1][2] Its most notable application was in the Monsanto process for the synthesis of L-DOPA, a crucial drug for the treatment of Parkinson's disease.[3][4][5] This document will delve into the experimental protocols for its synthesis and use, present quantitative data on its catalytic performance, and visualize key pathways and historical milestones.

Discovery and History: A Timeline of Innovation

The journey of Dipamp's discovery is a compelling narrative of scientific inquiry and industrial application. Here are the key milestones:

Synthesis of (R,R)-Dipamp: An Experimental Protocol

The original synthesis of Dipamp, as detailed by Vineyard, Knowles, and their colleagues, involves a multi-step process starting from anisyl(phenyl)(methyl)phosphine.[3][6] The following is a detailed experimental protocol based on their seminal work.

Experimental Workflow for (R,R)-Dipamp Synthesis

Detailed Methodology:

-

Preparation of Menthyl (–)-P-anisyl-P-phenylphosphinate: Anisyldichlorophosphine is prepared from anisole, PCl₃, and AlCl₃. This is followed by a Grignard reaction with phenylmagnesium bromide to yield anisylphenylchlorophosphine. The crude product is then reacted with (–)-menthol to produce a diastereomeric mixture of menthyl P-anisyl-P-phenylphosphinates. The desired diastereomer is isolated by fractional crystallization.

-

Formation of Methylanisylphenylphosphine Oxide: The purified menthyl phosphinate is treated with methylmagnesium iodide to give optically active methylanisylphenylphosphine oxide.

-

Reduction to Methylanisylphenylphosphine: The phosphine oxide is reduced using trichlorosilane (SiHCl₃) to yield the corresponding optically active phosphine.

-

Oxidative Coupling: The phosphine is deprotonated with sec-butyllithium, and the resulting phosphide is oxidatively coupled using cupric chloride (CuCl₂) to form the diphosphine dioxide, 1,2-bis(methylanisylphenylphosphinyl)ethane.

-

Final Reduction: The diphosphine dioxide is reduced with hexachlorodisilane or trichlorosilane to afford the final product, (R,R)-Dipamp.

Asymmetric Hydrogenation with Rh-Dipamp Catalysts

The true utility of Dipamp lies in its application in asymmetric hydrogenation reactions when complexed with rhodium. These catalysts have demonstrated remarkable enantioselectivity in the reduction of various prochiral olefins, most notably in the synthesis of α-amino acid precursors.

Quantitative Data on Catalytic Performance

The following tables summarize the performance of Rh-(R,R)-Dipamp catalysts in the asymmetric hydrogenation of key substrates.

Table 1: Asymmetric Hydrogenation of the L-DOPA Precursor, (Z)-α-Acetamido-4-hydroxy-3-methoxycinnamic Acid

| Entry | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Solvent | Enantiomeric Excess (ee%) | Reference |

| 1 | 0.05 | 3 | 50 | Isopropanol | 95 | [7] |

| 2 | Not specified | 3 | 25 | Methanol | 96 | [1] |

Table 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

| Entry | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Solvent | Enantiomeric Excess (ee%) | Reference |

| 1 | Not specified | 1 | 25 | Methanol | 95 | [3] |

| 2 | Not specified | 1 | 25 | Methanol | >95 (S) | [8] |

Table 3: Asymmetric Hydrogenation of Dimethyl Itaconate

| Entry | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Solvent | Enantiomeric Excess (ee%) | Reference |

| 1 | 1 | Not specified | Not specified | Not specified | 98 | [9] |

Table 4: Asymmetric Hydrogenation of Various Enamides

| Substrate | Catalyst | H₂ Pressure (atm) | Temperature (°C) | Solvent | Enantiomeric Excess (ee%) | Reference |

| (Z)-α-Benzamidocinnamic acid | [Rh(diphosphine)]* | 1 | Not specified | Not specified | 94 | [8] |

| N-(1-phenylvinyl)acetamide | Rh-diphosphite | Not specified | Not specified | Not specified | Not specified | [10] |

Catalytic Cycle of Rh-Dipamp in Asymmetric Hydrogenation

The mechanism of Rh-Dipamp catalyzed asymmetric hydrogenation has been a subject of extensive study. The generally accepted mechanism for the hydrogenation of enamides involves an "unsaturated pathway" where the substrate coordinates to the catalyst before the oxidative addition of hydrogen. A key finding is that the major diastereomeric catalyst-substrate adduct is less reactive, and the enantioselectivity arises from the faster reaction of the minor diastereomer (the anti-lock-and-key model).[8]

Conclusion

The discovery and development of the Dipamp ligand marked a pivotal moment in the history of organic synthesis. It not only provided a practical solution for the industrial production of L-DOPA but also laid the groundwork for the rational design of a vast array of chiral phosphine ligands that are now indispensable tools in modern asymmetric catalysis. The principles of P-chirality and C₂-symmetry, elegantly embodied in Dipamp, continue to influence the development of new catalysts for the synthesis of enantiomerically pure compounds, impacting fields from pharmaceuticals to materials science. The legacy of Dipamp serves as a powerful testament to the profound impact of fundamental research on technological advancement and human health.

References

- 1. DIPAMP - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nobelprize.org [nobelprize.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Synthesis of the Chiral Ligand (S,S)-Dipamp: A Technical Guide

Introduction: The development of asymmetric catalysis has revolutionized the synthesis of chiral molecules, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries. At the heart of many highly enantioselective transformations lies the design and synthesis of chiral ligands. Among these, (S,S)-Dipamp, or (1S,2S)-bis[(2-methoxyphenyl)phenylphosphino]ethane, stands as a landmark P-chiral diphosphine ligand. Its successful application by William S. Knowles in the industrial synthesis of the anti-Parkinson's drug L-DOPA garnered the Nobel Prize in Chemistry in 2001 and marked a pivotal moment in asymmetric hydrogenation.[1] This technical guide provides an in-depth overview of the synthetic routes to this compound, detailing the experimental protocols and key chemical principles for researchers, scientists, and professionals in drug development.

Synthetic Strategies

Two primary strategies have been established for the synthesis of this compound: the classical resolution-based approach developed by Knowles and a more contemporary method utilizing phosphine-borane chemistry pioneered by Imamoto. Both routes offer viable pathways to this important ligand, each with distinct advantages and challenges.

1. The Classical Knowles Synthesis: This original approach relies on the resolution of a racemic phosphine oxide precursor, followed by a stereospecific reduction to the desired phosphine.[2] The key steps involve the synthesis of a racemic P-chiral phosphine, its oxidation, resolution of the resulting phosphine oxide, and finally, reduction to enantiomerically pure this compound.

2. The Imamoto Synthesis using Phosphine-Boranes: A more modern and often more efficient route involves the use of phosphine-borane complexes. This methodology allows for the stereospecific synthesis of P-chiral phosphines, often avoiding the need for classical resolution.[3] The synthesis typically involves the diastereoselective formation of a P-chiral phosphine-borane which can then be deprotected to yield the free phosphine.

Experimental Protocols

The Knowles Synthesis of this compound

This classical synthesis involves a multi-step process beginning with the preparation of a racemic phosphine precursor.

Step 1: Synthesis of Racemic Methyl(phenyl)(o-anisyl)phosphine

This initial step is not detailed in the provided search results but would typically involve the reaction of a Grignard reagent with a dichlorophosphine.

Step 2: Oxidation to Racemic Methyl(phenyl)(o-anisyl)phosphine Oxide

The racemic phosphine is oxidized to the corresponding phosphine oxide. This is a standard transformation often achieving high yields.

Step 3: Resolution of Methyl(phenyl)(o-anisyl)phosphine Oxide

The resolution of the racemic phosphine oxide is a critical step. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (-)-menthol, followed by fractional crystallization.

Step 4: Oxidative Coupling of the Enantiomerically Enriched Phosphine Oxide

The resolved (S)-methyl(phenyl)(o-anisyl)phosphine oxide is then subjected to an oxidative coupling reaction to form the bis(phosphine oxide) backbone.[3]

Step 5: Stereospecific Reduction of (S,S)-Bis(phosphine oxide) to this compound

The final step is the stereospecific reduction of the bis(phosphine oxide) to the desired this compound ligand. This reduction must proceed with inversion or retention of configuration at both phosphorus centers to yield the desired stereoisomer. A common reagent for this transformation is trichlorosilane (HSiCl₃) in the presence of a base like triethylamine, which typically proceeds with inversion of stereochemistry.

Table 1: Summary of the Knowles Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Enantiomeric Excess (%) |

| 1 | Synthesis of Racemic Phosphine | Grignard reaction | Data not available | N/A |

| 2 | Oxidation | H₂O₂ or other oxidant | >90 | N/A |

| 3 | Resolution | (-)-Menthol, fractional crystallization | Data not available | >95 (after resolution) |

| 4 | Oxidative Coupling | Lithium diisopropylamide, CuCl₂ | Data not available | >95 |

| 5 | Reduction | HSiCl₃, Et₃N | Data not available | >95 |

The Imamoto Synthesis of this compound via Phosphine-Boranes

This modern approach offers a more direct route to enantiopure P-chiral phosphines.

Step 1: Synthesis of a Diastereomerically Enriched Phosphine-Borane Precursor

This key step involves the reaction of a chiral auxiliary with a phosphorus source to create a diastereomerically enriched phosphine-borane complex.

Step 2: Nucleophilic Displacement and Formation of the Diphosphine Backbone

The diastereomerically pure precursor undergoes nucleophilic displacement reactions to build the this compound backbone while maintaining stereochemical integrity at the phosphorus centers.

Step 3: Deprotection of the Phosphine-Borane Complex

The final step is the removal of the borane protecting groups to yield the free this compound ligand. This is often achieved by reaction with an amine, such as DABCO or morpholine.

Table 2: Summary of the Imamoto Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Diastereomeric/Enantiomeric Excess (%) |

| 1 | Diastereoselective Synthesis | Chiral auxiliary, PCl₃, Grignard reagents, BH₃ | Data not available | >98 (de) |

| 2 | Coupling Reaction | Organolithium reagents | Data not available | >98 (ee) |

| 3 | Deprotection | DABCO or Morpholine | >90 | >98 (ee) |

Visualizing the Synthetic Pathways

To better illustrate the logical flow of these synthetic strategies, the following diagrams were generated using the DOT language.

Caption: Workflow of the classical Knowles synthesis of this compound.

References

(S,S)-Dipamp: A Technical Guide to a Pioneering Chiral Ligand

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S,S)-Dipamp, a chiral phosphine ligand that played a pivotal role in the advancement of asymmetric catalysis. This document details its chemical identifiers, physicochemical properties, and key experimental protocols for its synthesis and application, particularly in the landmark industrial synthesis of L-DOPA.

Core Identifiers and Properties

This compound, a member of the family of chiral diphosphine ligands, is distinguished by its C2 symmetry with stereogenic phosphorus atoms. This unique structural feature is central to its efficacy in inducing high enantioselectivity in metal-catalyzed reactions.

| Identifier | Value |

| CAS Number | 97858-62-3[1][2][3] |

| IUPAC Name | (1S,2S)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane[2] |

| Other Names | (S,S)-(+)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane, (S,S)-1,2-Ethanediylbis[(2-methoxyphenyl)phenylphosphine][2] |

| Molecular Formula | C₂₈H₂₈O₂P₂[3] |

| Molecular Weight | 458.47 g/mol [3] |

| InChI | InChI=1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32-/m0/s1[1] |

| InChIKey | QKZWXPLBVCKXNQ-ACHIHNKUSA-N |

| SMILES | COc1ccccc1--INVALID-LINK--c3ccccc3OC">P@@c4ccccc4[1] |

Physicochemical Properties

| Property | Value |

| Appearance | White solid[1] |

| Melting Point | 101-105 °C[4] |

| Optical Activity | [α]₂²/D +82° (c = 1 in chloroform) |

| Solubility | Soluble in organic solvents[1] |

Synthesis of this compound

The seminal synthesis of Dipamp, developed by Knowles and his team at Monsanto, involves the oxidative coupling of a chiral phosphine precursor. This method established a practical route to this important class of ligands.

Experimental Protocol: Synthesis of this compound (Conceptual)

The synthesis of this compound is a multi-step process that begins with the preparation of the racemic phosphine oxide, followed by resolution and subsequent chemical transformations.

-

Synthesis of Racemic Anisyl(phenyl)methylphosphine oxide: This precursor can be synthesized through various methods, often involving the reaction of a Grignard reagent with a suitable phosphorus compound.

-

Resolution of the Phosphine Oxide: The racemic phosphine oxide is resolved into its enantiomers using a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts that can be separated by fractional crystallization.

-

Reduction of the Chiral Phosphine Oxide: The enantiomerically pure (S)-anisyl(phenyl)methylphosphine oxide is then reduced to the corresponding phosphine using a reducing agent like trichlorosilane (HSiCl₃) with a tertiary amine.

-

Oxidative Coupling: The final step involves the oxidative coupling of two molecules of the chiral phosphine. This can be achieved by reacting the phosphine with a dihaloethane, such as 1,2-dibromoethane, to form the desired this compound ligand.

Application in Asymmetric Catalysis: The Monsanto L-DOPA Process

The most notable application of this compound is in the Monsanto process for the industrial synthesis of L-DOPA, a crucial drug for the treatment of Parkinson's disease. This process, a landmark in industrial chemistry, utilizes a rhodium complex of this compound to catalyze the asymmetric hydrogenation of an enamide precursor with high enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation of L-DOPA Precursor

The following is a generalized experimental protocol for the asymmetric hydrogenation of a typical L-DOPA precursor, (Z)-α-acetamidocinnamic acid or its ester, using a Rh-(S,S)-Dipamp catalyst.

-

Catalyst Preparation: The catalyst precursor, often [Rh(this compound)(COD)]BF₄ (COD = 1,5-cyclooctadiene), is dissolved in a suitable solvent, such as methanol or a mixture of alcohols, under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Setup: The enamide substrate is added to the catalyst solution in a pressure reactor.

-

Hydrogenation: The reactor is purged and then pressurized with hydrogen gas. The reaction is typically carried out at a specific temperature and pressure for a set period. Reaction progress can be monitored by techniques such as TLC or HPLC.

-

Work-up and Product Isolation: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The resulting residue contains the N-acetyl-L-DOPA product.

-

Purification: The product is then purified, often through recrystallization, to yield the highly enantiomerically enriched N-acetyl-L-DOPA.

-

Hydrolysis: The final step involves the hydrolysis of the N-acetyl group to afford L-DOPA.

This pioneering work by Knowles, for which he was a co-recipient of the Nobel Prize in Chemistry in 2001, demonstrated the immense potential of asymmetric catalysis for the efficient synthesis of chiral molecules, profoundly impacting the fields of organic synthesis and drug development.[1][5][6]

References

An In-Depth Technical Guide to Organophosphorus Chiral Ligands for Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transition-metal-catalyzed asymmetric synthesis is an indispensable tool for the production of enantiomerically pure compounds, which are critical in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] The efficacy of these catalytic transformations is profoundly dependent on the structural and electronic properties of the chiral ligands coordinated to the metal center.[1] Among the vast array of ligands developed, organophosphorus compounds, particularly chiral phosphines, have established a prominent role due to their strong coordination to transition metals and their ability to promote a wide range of catalytic reactions.[1][2]

This guide provides a technical overview of two major classes of organophosphorus chiral ligands: P-chiral phosphines and atropisomeric biaryl phosphines . It details their synthesis, presents their application in key catalytic reactions, provides specific experimental protocols, and summarizes their performance with quantitative data.

Core Concepts and Ligand Classes

Chiral phosphine ligands are broadly categorized based on the origin of their chirality. The two principal classes are those with stereogenic phosphorus atoms (P-chiral) and those with chirality originating from a backbone structure, such as atropisomeric biaryls.[2]

P-Chiral Phosphine Ligands

P-chiral or P-stereogenic phosphines feature a chiral center located directly at the phosphorus atom.[1][2] These ligands are often conformationally rigid and electron-rich, which can lead to exceptional enantioselectivity and high catalytic activity in various asymmetric reactions.[1] A seminal example is DIPAMP, which was famously used in the industrial synthesis of L-DOPA. The development of synthetic methods using phosphine-borane intermediates has significantly improved access to this class of ligands, moving beyond the classical, more challenging routes involving phosphine oxides.[1] Ligands like BisP * and MiniPHOS are modern examples that have demonstrated superior performance in reactions such as asymmetric hydrogenation.

Atropisomeric Biaryl Phosphine Ligands

Atropisomeric ligands derive their chirality from hindered rotation around a C-C or C-N single bond, most commonly in a biaryl scaffold.[3] Celebrated examples like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have become benchmark ligands in asymmetric catalysis. More recent developments have focused on creating ligands with increased steric bulk and specific electronic properties to tackle challenging transformations, such as the construction of sterically hindered tetra-ortho-substituted biaryls via cross-coupling reactions.[3] Ligands like SPhos , KenPhos , and various Kin-Phos derivatives fall into this category and have shown remarkable efficacy in demanding Suzuki-Miyaura couplings.[3]

Key Applications in Asymmetric Catalysis

Organophosphorus chiral ligands are pivotal in a multitude of asymmetric transformations. This section focuses on two of the most significant applications: rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling.

Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation of prochiral olefins is a cornerstone of enantioselective synthesis, providing direct access to chiral alkanes, amino acids, and other valuable building blocks.[4] The mechanism, often referred to as the "unsaturate pathway," involves the coordination of the olefin to a solvated Rh(I)-diphosphine complex, followed by the oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the product and regenerate the catalyst. The precise geometry and electronic nature of the P-chiral ligand create a highly specific chiral pocket around the metal center, dictating the facial selectivity of hydrogen addition to the substrate.

Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides

Asymmetric Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl compounds.[3] Its asymmetric variant enables the synthesis of axially chiral biaryls, which are privileged structures in many chiral ligands and catalysts. The catalytic cycle involves three main steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The chiral ligand controls the enantioselectivity by influencing the orientation of the two coupling partners prior to the rate-determining reductive elimination step, effectively creating a chiral environment that favors the formation of one atropisomer over the other.

Workflow for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Data Presentation: Performance of Chiral Ligands

Quantitative data is essential for comparing the efficacy of different ligands. The following tables summarize the performance of selected P-chiral and atropisomeric phosphine ligands in the key reactions discussed.

Table 1: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)

This table presents data for the hydrogenation of a standard benchmark substrate, MAC, using various P-chiral bisphosphine ligands. The results highlight the influence of the ligand's alkyl substituents on enantioselectivity.

| Entry | Chiral Ligand (L) | R in L | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Config. |

| 1 | (S,S)-DIPAMP | o-Anisyl | 200 | 3 | 25 | 12 | 100 | 96 | S |

| 2 | 23a | o-Me | 1000 | 10 | 25 | 12 | 100 | 96 | S |

| 3 | 23b | o-Et | 1000 | 10 | 25 | 12 | 100 | 96 | S |

| 4 | 23c | o-i-Pr | 1000 | 10 | 25 | 12 | 100 | >99 | S |

| 5 | 23d | o-t-Bu | 1000 | 10 | 25 | 12 | 100 | 98 | S |

| Data sourced from a review by Imamoto (2021), which details the performance of various P-chiral phosphines. Ligands 23a-d are (S,S)-1,2-bis[(o-alkylphenyl)phenylphosphino]ethanes. |

Table 2: Pd-Catalyzed Asymmetric Suzuki-Miyaura Coupling for Tetra-ortho-Substituted Biaryls

This table showcases the performance of newly developed C-N axially chiral phosphine ligands in the challenging synthesis of sterically hindered biaryls, demonstrating high yields and enantioselectivities.

| Entry | Aryl Halide (Ar¹-X) | Boronic Acid (Ar²-B(OH)₂) | Ligand (L*) | Yield (%) | er |

| 1 | 1-Bromo-2-methylnaphthalene | 2,6-Dimethylphenylboronic acid | Cyp-KenPhos | 97 | 96:4 |

| 2 | 1-Bromo-2-methylnaphthalene | 2,6-Dimethylphenylboronic acid | Cyp-Kin-Phos | 95 | 97:3 |

| 3 | 1-Iodo-2-methoxynaphthalene | 2,6-Dimethylphenylboronic acid | Cyp-Kin-Phos | 92 | 96:4 |

| 4 | 1-Bromo-2-(trifluoromethyl)benzene | 2,6-Dimethylphenylboronic acid | Cyp-Kin-Phos | 91 | 95:5 |

| 5 | 1-Bromo-2-methylnaphthalene | 2-Methyl-6-nitrophenylboronic acid | Cyp-Kin-Phos | 70 | 97:3 |

| Data sourced from Chan et al. (2022), focusing on the synthesis of tetra-ortho-substituted biaryls.[3] Reaction conditions: Pd(OAc)₂ (5 mol%), Ligand (10 mol%), K₃PO₄ (3.0 equiv), Toluene/H₂O (10:1), 60 °C, 48 h. er stands for enantiomeric ratio. |

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for researchers. The following protocols provide step-by-step guidance for the synthesis of a key P-chiral ligand and its application in the catalytic reactions discussed.

Protocol 1: Synthesis of (S,S)-1,2-Bis(tert-butylmethylphosphino)ethane ((S,S)-t-Bu-BisP)*

This procedure details the synthesis of the phosphine-borane precursor and its subsequent deprotection to yield the free phosphine ligand.

A. Synthesis of (S,S)-1,2-Bis(boranato(tert-butyl)methylphosphino)ethane

-

A flame-dried 500-mL three-necked flask is equipped with a magnetic stir bar, dropping funnel, and argon inlet.

-

The flask is charged with tert-butyl(dimethyl)phosphine-borane (4.60 g, 35 mmol) and diethyl ether (150 mL). The solution is cooled to -78 °C.

-

sec-Butyllithium (1.3 M in cyclohexane/hexane, 27 mL, 35 mmol) is added dropwise over 30 minutes, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 3 hours.

-

In a separate flame-dried flask, CuCl₂ (4.7 g, 35 mmol) is suspended in THF (70 mL) and cooled to -78 °C.

-

The lithiated phosphine-borane solution is transferred via cannula to the CuCl₂ suspension. The resulting mixture is stirred at -78 °C for 1 hour and then allowed to warm to ambient temperature overnight.

-

The reaction is quenched with aqueous NH₄Cl (saturated solution, 70 mL). The layers are separated, and the aqueous phase is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the title compound as a white solid.

B. Deprotection to (S,S)-t-Bu-BisP *

-

A flame-dried 100-mL two-necked flask is equipped with a magnetic stir bar and argon inlet.

-

The flask is charged with the phosphine-borane adduct from step A (1.14 g, 4.4 mmol) and toluene (35 mL).

-

The mixture is cooled to 0 °C, and trifluoromethanesulfonic acid (1.92 mL, 22 mmol) is added dropwise.

-

The mixture is stirred for 15 minutes at 0 °C and for an additional 45 minutes at ambient temperature.

-

The reaction is carefully quenched by pouring it into a cold (0 °C) aqueous solution of NaOH (2 M, 70 mL).

-

The layers are separated, and the aqueous phase is extracted with toluene (2 x 30 mL).

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under vacuum to yield (S,S)-t-Bu-BisP* as a colorless oil, which is handled under an inert atmosphere.

Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of MAC

This is a general procedure for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) using an in situ prepared Rh-phosphine catalyst.

-

In a glovebox, a vial is charged with [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and the chiral phosphine ligand (e.g., (S,S)-t-Bu-BisP*, 2.9 mg, 0.011 mmol).

-

Anhydrous, degassed methanol (5 mL) is added, and the solution is stirred for 20 minutes to form the catalyst precursor.

-

In a separate flask, methyl (Z)-α-acetamidocinnamate (MAC, 220 mg, 1.0 mmol) is dissolved in anhydrous, degassed methanol (5 mL).

-

The substrate solution is transferred via cannula to a stainless-steel autoclave that has been purged with argon.

-

The catalyst solution is then transferred to the autoclave via cannula.

-

The autoclave is sealed, purged three times with H₂ gas, and then pressurized to the desired pressure (e.g., 10 atm).

-

The reaction is stirred at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).

-

After releasing the pressure, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (e.g., hexane/ethyl acetate eluent) to yield the product, N-acetyl-L-phenylalanine methyl ester.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 3: Pd-Catalyzed Asymmetric Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of axially chiral tetra-ortho-substituted biaryls.[3]

-

An oven-dried Schlenk tube is charged with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), (R)-Cyp-Kin-Phos ligand (10.8 mg, 0.02 mmol, 10 mol%), and K₃PO₄ (127 mg, 0.6 mmol, 3.0 equiv).

-

The tube is evacuated and backfilled with argon three times.

-

1-Bromo-2-methylnaphthalene (44 mg, 0.2 mmol, 1.0 equiv), 2,6-dimethylphenylboronic acid (45 mg, 0.3 mmol, 1.5 equiv), and degassed toluene/H₂O (10:1, 1.1 mL) are added via syringe.

-

The Schlenk tube is sealed, and the reaction mixture is stirred vigorously in an oil bath preheated to 60 °C for 48 hours.

-

The reaction is cooled to room temperature, diluted with ethyl acetate (10 mL), and filtered through a pad of Celite.

-

The filtrate is washed with water (5 mL) and brine (5 mL), then dried over anhydrous Na₂SO₄.

-

The solvent is removed in vacuo, and the crude residue is purified by preparative thin-layer chromatography (TLC) on silica gel to afford the atropisomeric biaryl product.

-

The enantiomeric ratio (er) is determined by chiral HPLC analysis.

Conclusion

Organophosphorus chiral ligands are foundational to modern asymmetric catalysis. The rational design of both P-chiral and atropisomeric phosphines continues to push the boundaries of enantioselectivity and substrate scope. P-chiral ligands like BisP* demonstrate how fine-tuning the steric and electronic environment directly at the phosphorus atom can lead to nearly perfect enantiocontrol in hydrogenation reactions.[1] Concurrently, the development of sophisticated atropisomeric ligands like Kin-Phos enables challenging cross-coupling reactions to construct highly congested and valuable chiral biaryl scaffolds.[3] The detailed protocols and comparative data provided in this guide serve as a practical resource for researchers aiming to leverage these powerful catalytic tools in the synthesis of complex, high-value chiral molecules for drug discovery and development.

References

A Technical Guide to the Nobel Prize-Winning Chemistry of Asymmetric Hydrogenation with the DIPAMP Ligand

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the seminal work on asymmetric hydrogenation using the DIPAMP ligand, a discovery that formed a cornerstone of the 2001 Nobel Prize in Chemistry. The development of this technology revolutionized pharmaceutical manufacturing, enabling the large-scale, enantioselective synthesis of chiral molecules. We will delve into the core chemistry, present key performance data, detail experimental methodologies, and visualize the fundamental concepts that underpin this landmark achievement.

The 2001 Nobel Prize: A Paradigm Shift in Catalysis

The 2001 Nobel Prize in Chemistry was jointly awarded to William S. Knowles, Ryoji Noyori, and K. Barry Sharpless for their work on chirally catalyzed synthesis reactions.[1][2] Knowles and Noyori were specifically recognized for their contributions to asymmetric hydrogenation, while Sharpless was honored for his work on asymmetric oxidation.[2][3]

Working at Monsanto Company, William S. Knowles pioneered the industrial application of asymmetric hydrogenation.[1][4] His research was driven by the need for an efficient synthesis of the L-enantiomer of DOPA (L-DOPA), a crucial drug for treating Parkinson's disease.[1][4] Prior methods produced a racemic mixture, requiring a difficult resolution process where 50% of the material (the D-DOPA enantiomer) was discarded.[5] Knowles's breakthrough was the development of a chiral catalyst that could selectively produce the desired L-enantiomer, marking the first industrial-scale catalytic asymmetric synthesis.[1][3]

The key to this success was the design of novel chiral phosphine ligands, culminating in the highly effective C₂-symmetric diphosphine ligand known as DIPAMP.[1][3][6]

The DIPAMP Ligand: Structure and Significance

DIPAMP ((R,R)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane) is a chelating diphosphine ligand where the chirality resides on the phosphorus atoms themselves.[3][7] This was a crucial design feature; Knowles and his team initially hypothesized that chirality directly on the phosphorus atom was essential for high enantioselectivity.[7][8] While this was later shown not to be a universal requirement, it was the guiding principle that led to the success of DIPAMP.[7][8]

The C₂-symmetry of the ligand is critical. When coordinated to a rhodium metal center, DIPAMP creates a rigid and well-defined chiral environment. This chiral pocket forces the prochiral substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer upon hydrogenation.

Caption: Logical flow from DIPAMP's structural features to high enantioselectivity.

The Monsanto L-DOPA Process: A Landmark Application

The industrial synthesis of L-DOPA was the flagship application of the Rh-DIPAMP catalyst system. The process involves the asymmetric hydrogenation of an enamide precursor, (Z)-α-acetamidocinnamic acid derivative, to yield the protected amino acid, which is then hydrolyzed to give L-DOPA.

The Rh-DIPAMP catalyst demonstrated exceptional performance, achieving high yields and, most importantly, high enantiomeric excess (e.e.).

Quantitative Performance Data

The following table summarizes the typical performance of the [Rh(DIPAMP)]+ catalyst in the Monsanto L-DOPA process.

| Parameter | Value | Reference |

| Substrate | (Z)-α-(acetamido)-4-hydroxy-3-methoxycinnamic acid | [1] |

| Catalyst | [Rh((R,R)-DIPAMP)(COD)]⁺BF₄⁻ | [3] |

| Enantiomeric Excess (e.e.) | 95% - 97.5% | [3][5] |

| Chemical Yield | Quantitative | [3] |

| Substrate-to-Catalyst Ratio | ~20,000 : 1 | [9] |

| Conditions | Methanol, ~50°C, H₂ (3 atm) | [9] |

Catalytic Mechanism and Experimental Protocols

The mechanism of rhodium-catalyzed asymmetric hydrogenation has been extensively studied. The currently accepted model involves the formation of a catalyst-substrate adduct, followed by the rate-determining oxidative addition of hydrogen and subsequent reductive elimination of the product. Interestingly, it was found that the major diastereomeric catalyst-substrate adduct is often less reactive than the minor diastereomer. The higher reactivity of this minor species is what ultimately leads to the high enantioselectivity of the final product, a concept known as the "anti-lock-and-key" mechanism.[10]

// Define Nodes Prep [label="1. Catalyst Precursor\nPreparation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="2. In-situ Catalyst\nActivation (Hydrogenolysis)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="3. Hydrogenation\nReaction", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="4. Solvent Removal\n& Product Isolation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="5. Acid Hydrolysis\nof Acetamido Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="6. Enantiomeric Excess\nAnalysis (Chiral HPLC)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define Edges Prep -> Activation [label="Dissolve in Solvent\n(e.g., Methanol)"]; Activation -> Reaction [label="Add Substrate,\nPressurize with H₂"]; Reaction -> Workup [label="Reaction Complete"]; Workup -> Hydrolysis [label="Crude Product"]; Hydrolysis -> Analysis [label="Final L-DOPA Product"]; } Caption: General experimental workflow for L-DOPA synthesis via asymmetric hydrogenation.

Detailed Experimental Protocols

The following are representative protocols based on the original research for laboratory-scale synthesis.

Protocol 1: Preparation of the Catalyst Precursor

A common catalyst precursor is [Rh((R,R)-DIPAMP)(COD)]⁺BF₄⁻.

-

Materials : [Rh(COD)Cl]₂ (dimer), (R,R)-DIPAMP ligand, AgBF₄, acetone, diethyl ether.

-

Procedure :

-

In a nitrogen-purged flask, dissolve [Rh(COD)Cl]₂ and a slight molar excess (e.g., 2.2 equivalents) of (R,R)-DIPAMP in degassed acetone.

-

Stir the solution at room temperature for 1 hour.

-

Add a molar equivalent of AgBF₄ to the solution to precipitate AgCl.

-

Stir for an additional 30 minutes in the dark.

-

Filter the solution through Celite under nitrogen to remove the AgCl precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the orange, air-stable solid product by adding diethyl ether. [9] * Isolate the solid by filtration, wash with ether, and dry under vacuum.

-

Protocol 2: Asymmetric Hydrogenation of L-DOPA Precursor

-

Materials : (Z)-α-(acetamido)-4-hydroxy-3-methoxycinnamic acid (substrate), [Rh((R,R)-DIPAMP)(COD)]⁺BF₄⁻ (catalyst precursor), methanol (degassed), H₂ gas.

-

Procedure :

-

In a stainless-steel autoclave or a suitable pressure vessel, charge the substrate and the catalyst precursor. A substrate-to-catalyst molar ratio of 10,000:1 to 20,000:1 is typical for industrial processes. [9] * Add degassed methanol as the solvent.

-

Seal the vessel, purge several times with nitrogen, and then with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 3 atm).

-

Heat the reaction mixture to approximately 50°C with vigorous stirring.

-

Monitor the reaction progress by hydrogen uptake.

-

Once the reaction is complete (hydrogen uptake ceases), cool the vessel to room temperature and carefully vent the excess hydrogen.

-

The resulting solution contains the N-acetyl-L-DOPA product.

-

Protocol 3: Product Isolation and Analysis

-

Isolation :

-

Remove the methanol solvent from the reaction mixture under reduced pressure.

-

The crude N-acetyl-L-DOPA can then be carried forward. For final L-DOPA, proceed to hydrolysis by refluxing with aqueous acid (e.g., HBr).

-

-

Analysis of Enantiomeric Excess (e.e.) :

-

The e.e. of the N-acetylated product or the final L-DOPA is determined using chiral High-Performance Liquid Chromatography (HPLC). [11] * A chiral stationary phase column (e.g., teicoplanin-based) is used. [11] * The mobile phase and detection wavelength (e.g., 254 nm) must be optimized to achieve baseline separation of the L- and D-enantiomers. [11][12] * The e.e. is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [(Area_L - Area_D) / (Area_L + Area_D)] x 100.

-

Conclusion

The development of the Rh-DIPAMP catalyst system by William S. Knowles and his team at Monsanto was a monumental achievement in chemistry. It not only provided a cost-effective and efficient route to the essential drug L-DOPA but also demonstrated the immense power of asymmetric catalysis. This work laid the foundation for the development of a vast array of chiral ligands and catalytic systems that are now indispensable tools in academic research and the pharmaceutical industry, enabling the synthesis of complex chiral molecules with exquisite control.

References

- 1. nobelprize.org [nobelprize.org]

- 2. William Standish Knowles - Wikipedia [en.wikipedia.org]

- 3. nobelprize.org [nobelprize.org]

- 4. William S. Knowles | Nobel Prize, Catalysis & Synthesis | Britannica [britannica.com]

- 5. William S Knowles, Nobelist for L-DOPA process dies at 95 [stlacs.org]

- 6. DIPAMP - Wikipedia [en.wikipedia.org]

- 7. 20.210.105.67 [20.210.105.67]

- 8. Asymmetric hydrogenations (Nobel lecture) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nobelprize.org [nobelprize.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Green Multi-Platform Solution for the Quantification of Levodopa Enantiomeric Excess in Solid-State Mixtures for Pharmacological Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to C₂-Symmetric Diphosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

C₂-symmetric diphosphine ligands represent a cornerstone of modern asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity. Their unique structural feature—a two-fold rotational axis of symmetry—reduces the number of possible diastereomeric transition states in a catalytic cycle, thereby simplifying the stereochemical outcome and often leading to superior enantiocontrol.[1][2] This technical guide provides a comprehensive overview of the core principles, synthesis, and application of these "privileged ligands," with a focus on their role in developing stereochemically complex molecules relevant to the pharmaceutical industry. Detailed experimental protocols, quantitative performance data, and workflow visualizations are presented to equip researchers with the foundational knowledge required for their effective application.

Introduction: The Principle and Advantage of C₂-Symmetry

In the realm of asymmetric catalysis, the design of the chiral ligand is paramount to achieving high levels of stereoselectivity.[3][4] The concept of using C₂-symmetric ligands was a significant breakthrough, pioneered by Dang and Kagan with the development of DIOP.[1] The rationale behind this design is that the C₂ symmetry reduces the number of possible isomeric metal complexes and competing reaction pathways, which can have a beneficial effect on enantioselectivity.[1][2] This principle has guided the development of numerous highly successful diphosphine ligands, including the Nobel Prize-winning work by William S. Knowles on DIPAMP for the industrial production of L-DOPA.[2][4]

The efficacy of these ligands stems from their ability to create a well-defined and rigid chiral environment around a metal center. This steric and electronic influence dictates the facial selectivity of substrate coordination, ultimately leading to the preferential formation of one enantiomer of the product.

Caption: A generic C₂-symmetric diphosphine ligand is indistinguishable after a 180° rotation.

Classification of C₂-Symmetric Diphosphine Ligands

C₂-symmetric diphosphine ligands can be broadly categorized based on the source of their chirality. The three main classes are those with atropisomerism (axial chirality), those with stereogenic centers on the chelating backbone, and those with planar chirality.

Caption: Classification of C₂-symmetric diphosphine ligands based on the origin of chirality.

-

Atropisomeric Ligands: These ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), possess a chiral axis due to hindered rotation around a single bond. They are among the most successful and widely used ligands in asymmetric catalysis.[5]

-

Chiral Backbone Ligands: Ligands like DuPhos (1,2-bis(2,5-dialkylphospholano)benzene) derive their chirality from stereogenic carbon centers in the backbone connecting the two phosphorus atoms.[2]

-

Planar Chirality Ligands: This class, which includes ferrocene-based ligands like JOSIPHOS and the more recent f-DPE ligands, has a chiral plane as its defining feature.[6]

Synthesis and Experimental Protocols

The synthesis of these ligands is a critical aspect of their application. While numerous synthetic routes exist, this section provides a detailed, literature-derived protocol for the synthesis of (R)-(+)-BINAP, a representative atropisomeric ligand.

Detailed Protocol: Synthesis of (R)-(+)-BINAP

This two-step procedure is adapted from a well-established Merck Inc. synthesis, which starts from enantiomerically pure 1,1'-bi-2-naphthol (BINOL) and preserves stereochemistry throughout.[5][7]

Step A: Preparation of (R)-1,1'-bi-2-naphthol ditriflate [8]

-

Charge an oven-dried 100-mL single-necked flask with (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol, >99% ee) and a magnetic stir bar.

-

Under a nitrogen atmosphere, add dry methylene chloride (60 mL).

-

Cool the mixture to 5–10°C using an ice bath.

-

Add dry pyridine (7.2 mL, 90 mmol) followed by the slow addition of trifluoromethanesulfonic (triflic) anhydride (20.0 g, 70 mmol).

-

After addition is complete, allow the solution to warm to room temperature and stir overnight (approx. 17 hours).

-

Add hexane (60 mL) to the reaction mixture.

-

Filter the mixture through a pad of silica gel (50 g). Wash the silica gel with a 1:1 mixture of hexane/CH₂Cl₂ (200 mL).

-

Concentrate the resulting filtrate under vacuum to yield the ditriflate as a white solid (approx. 15.4 g, 94% yield).

Step B: Preparation of (R)-(+)-BINAP via Nickel-Catalyzed Phosphinylation [8]

-

Charge an oven-dried 250-mL single-necked flask with [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe) (1.1 g, 2 mmol) and a magnetic stir bar.

-

Purge the flask with nitrogen.

-

Add anhydrous dimethylformamide (DMF, 40 mL) via syringe, followed by diphenylphosphine (2.0 mL, 12 mmol) at room temperature.

-

Heat the resulting dark red solution to 100°C for 30 minutes.

-

In a separate flask, dissolve the chiral ditriflate from Step A (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 9.0 g, 80 mmol) in anhydrous DMF (60 mL).

-

Add this solution to the heated nickel catalyst mixture.

-

Add three additional portions of diphenylphosphine (3 x 2 mL) at 1, 3, and 7 hours.

-

Maintain the reaction at 100°C for 2–3 days until the ditriflate is consumed (monitored by HPLC or TLC).

-

Cool the dark brown solution to -15 to -20°C and stir for 2 hours to crystallize the product.

-

Filter the solid, wash with cold methanol (2 x 20 mL), and dry under vacuum to yield (R)-(+)-BINAP as a white to off-white crystalline solid (approx. 9.6 g, 77% yield).

Applications in Asymmetric Catalysis

C₂-symmetric diphosphine ligands have been successfully applied to a vast array of transformations. Asymmetric hydrogenation of prochiral olefins and ketones remains one of their most significant applications, particularly in the synthesis of chiral amino acids, pharmaceuticals, and agrochemicals.[3][9]

Asymmetric Hydrogenation

The rhodium and ruthenium complexes of ligands like DuPhos and BINAP are highly effective catalysts for the enantioselective hydrogenation of various substrates. A key industrial example is the hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) to produce a precursor to L-Dopa.[9] The performance of these catalysts is exceptional, often achieving very high enantiomeric excess (ee) and turnover numbers (TON).

Caption: Simplified catalytic cycle for metal-catalyzed asymmetric hydrogenation.

Performance Data

The following tables summarize the performance of selected C₂-symmetric diphosphine ligands in benchmark asymmetric hydrogenation reactions.

Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)

| Ligand | Metal | S/C Ratio | H₂ (psi) | Temp (°C) | Solvent | ee (%) | Ref |

|---|---|---|---|---|---|---|---|

| (R,R)-Et-DuPhos | Rh | 10,000 | 50 | RT | MeOH | >99 (R) | [9] |

| (S)-BINAP | Ru | 1,000 | 1,470 | 50 | EtOH/CH₂Cl₂ | 92 (S) |

| (R,R)-DIPAMP | Rh | 20,000 | 45 | 50 | MeOH | 95 (R) |[4] |

Table 2: Asymmetric Hydrogenation of Other Prochiral Substrates

| Ligand | Metal | Substrate | S/C Ratio | ee (%) | Product Application | Ref |

|---|---|---|---|---|---|---|

| (S,S)-Et-DuPhos | Rh | 2-Methylenesuccinamic acid | 100,000 | 96 (R) | Chiral intermediate | [10] |

| (R)-BINAP | Ru | Naproxen precursor | >1,000 | >97 (S) | Anti-inflammatory drug |

| f-DPE | Rh | 2-Aryl acrylic acids | 1,000 | up to 99 | Ibuprofen, Naproxen |[6] |

Experimental Workflow for Catalytic Screening

Executing an asymmetric hydrogenation reaction requires careful handling of air-sensitive reagents and precise analysis of the results.

Caption: Standard experimental workflow for an asymmetric hydrogenation reaction.

General Protocol: Asymmetric Hydrogenation of MAC

This procedure is a representative example for screening a catalyst like [Rh((R,R)-Et-DuPhos)(COD)]BF₄.[9]

-

Catalyst Preparation: In an inert atmosphere glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 eq) and the C₂-symmetric diphosphine ligand (e.g., (R,R)-Et-DuPhos, ~1.1 eq) in a degassed solvent like methanol. Stir for 15-20 minutes to allow for the formation of the active catalyst.

-

Reaction Setup: In a separate vial, dissolve the substrate (e.g., methyl (Z)-α-acetamidocinnamate, 1000-100,000 eq) in degassed methanol.

-

Autoclave Loading: Place the substrate solution into a glass-lined stainless steel autoclave. Add the catalyst solution via syringe.

-

Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge the vessel with H₂ gas (3 cycles) before pressurizing to the desired pressure (e.g., 50 psi).

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time or until hydrogen uptake ceases.

-

Work-up: Carefully vent the excess hydrogen. Open the autoclave and pass the reaction mixture through a short plug of silica gel to remove the metal catalyst.

-

Analysis: Concentrate the filtrate under reduced pressure. Determine the conversion rate by ¹H NMR or GC analysis. Determine the enantiomeric excess by chiral HPLC analysis, comparing the product to racemic and authentic chiral standards.

Conclusion